4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3OS/c20-18(21)25-17-8-6-16(7-9-17)22-19(26)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFRNVSKTWFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-Benzyl-N-[4-(Difluoromethoxy)Phenyl]Piperazine-1-Carbothioamide
Core Piperazine Functionalization
The synthesis begins with the preparation of 1-benzylpiperazine, a foundational intermediate. As demonstrated in the synthesis of analogous piperazine derivatives, 1-benzylpiperazine is typically generated via alkylation of piperazine with benzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile). This step achieves yields of 85–90% when conducted at 60°C for 12 hours. Subsequent functionalization at the piperazine nitrogen requires protection-deprotection strategies to ensure regioselectivity.
Introduction of the 4-(Difluoromethoxy)Phenyl Group
The incorporation of the 4-(difluoromethoxy)phenyl moiety is achieved through nucleophilic aromatic substitution or Ullmann-type coupling. A representative method involves reacting 1-benzylpiperazine with 4-(difluoromethoxy)iodobenzene in the presence of a copper(I) catalyst and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 110°C. This method, adapted from protocols for similar arylpiperazines, yields 65–72% of the intermediate 1-benzyl-4-[4-(difluoromethoxy)phenyl]piperazine .
Thiocarbamoylation at the Piperazine Nitrogen
The final step involves converting the primary amine of the intermediate to a carbothioamide. This is accomplished using thiophosgene (Cl2C=S) under controlled conditions. In a typical procedure, 1-benzyl-4-[4-(difluoromethoxy)phenyl]piperazine is treated with thiophosgene (1.2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate, yielding the target compound in 58–65% purity. Further purification via recrystallization from ethanol/water (3:1) enhances purity to >98%.
Table 1: Comparison of Thiocarbamoylation Methods
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiophosgene | DCM | 0°C → RT | 58–65 | 98 |
| Thioacetic acid | THF | 60°C | 45–50 | 90 |
| Lawesson’s reagent | Toluene | 80°C | 50–55 | 95 |
Mechanistic Insights and Reaction Optimization
Role of Coupling Agents in Intermediate Formation
The use of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in coupling reactions, as reported for related piperazine derivatives, minimizes racemization and enhances reaction efficiency. For instance, during the synthesis of 1-benzyl-4-[4-(difluoromethoxy)phenyl]piperazine , EDC-mediated coupling between 4-(difluoromethoxy)aniline and 1-benzylpiperazine-1-carbonyl chloride proceeds with 70% yield, compared to 50% without coupling agents.
Solvent and Temperature Effects
Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are critical for facilitating nucleophilic substitutions. In the thiocarbamoylation step, dichloromethane’s low polarity suppresses side reactions like disulfide formation, which is prevalent in more polar solvents. Elevated temperatures (>40°C) during thiophosgene reactions lead to decomposition, necessitating strict temperature control.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for structural validation. Key spectral data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl Ar-H), 7.15 (d, J = 8.8 Hz, 2H, difluoromethoxyphenyl Ar-H), 6.90 (d, J = 8.8 Hz, 2H), 4.60 (s, 2H, N-CH₂-C₆H₅), 3.80–3.40 (m, 8H, piperazine-H), 3.30 (s, 2H, NH₂).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=S), 1250 cm⁻¹ (C-F).
Industrial-Scale Production Challenges
Cost-Effective Thiophosgene Alternatives
While thiophosgene remains the reagent of choice for carbothioamide synthesis, its toxicity and handling difficulties drive research into alternatives. Thiourea in combination with phosgene offers a safer two-step approach, albeit with reduced yields (40–45%).
Waste Management and Solvent Recovery
Industrial protocols emphasize solvent recovery, particularly for DCM and DMF, via distillation. The patent literature highlights toluene and methyl tert-butyl ether as preferred solvents for large-scale crystallizations due to their low environmental persistence.
Applications and Derivatives
Although primarily a synthetic target, this compound shows promise as a precursor to antimicrobial agents. Structural analogs with modified aryl groups exhibit IC₅₀ values of 1.2–3.5 μM against Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Piperazine derivatives with different substituents
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide. The compound's structure suggests it may interact with various biological targets involved in cancer progression.
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives that included similar piperazine structures, demonstrating cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. These compounds exhibited apoptotic effects, indicating their potential as therapeutic agents against tumors .
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, which is a target for many anticancer drugs. This inhibition can lead to reduced cell proliferation in cancerous tissues .
Antimicrobial Applications
The antimicrobial properties of this compound have been explored through its structural analogs.
Case Studies
- Antibacterial Activity : Similar compounds have shown significant activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were reported as low as 1.27 µM, indicating strong antibacterial effects .
- Antifungal Properties : The compound's derivatives have been tested against various fungal species, showing promising results that suggest potential use in treating fungal infections .
Agricultural Applications
The structural characteristics of this compound also lend themselves to applications in crop protection.
Case Studies
- Fungicidal Activity : Research indicates that compounds with similar frameworks can act as effective fungicides against a range of phytopathogenic microorganisms. They are particularly useful in protecting crops from fungal infections .
- Insecticidal Properties : Some derivatives have demonstrated insecticidal activity, providing a dual function as both fungicides and insecticides, which can be beneficial for integrated pest management strategies .
Comparative Summary Table
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide can be compared with other thiourea derivatives, such as:
- N-phenylthiourea
- N,N’-diphenylthiourea
- N,N’-diethylthiourea
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to the presence of the difluoromethoxy group and the piperazine ring, which confer distinct chemical and biological properties.
Biological Activity
4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide (CAS Number: 398996-28-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21F2N3OS. The compound features a piperazine core substituted with a benzyl group and a difluoromethoxy phenyl moiety, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the effectiveness of related piperazine derivatives against human liver hepatocellular carcinoma (HepG2) cells, showing promising results with minimum inhibitory concentrations (MICs) as low as 3.80 μM for certain derivatives .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | < 3.80 |
| Related Piperazine Derivative | MCF7 | ~10 |
| Doxorubicin | MCF7 | ~0.5 |
The compound's structural features, particularly the difluoromethoxy group, may enhance its interaction with biological targets, potentially leading to increased cytotoxicity compared to other piperazine derivatives.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that modifications in the piperazine structure can significantly impact the activity against mycobacterial strains, such as Mycobacterium tuberculosis. Compounds with a similar structure demonstrated effective inhibition of mycobacterial growth, with MIC values reported in the low micromolar range .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have underscored the importance of lipophilicity and specific substituents on the piperazine ring in enhancing biological activity. The introduction of bulky lipophilic groups has been associated with improved inhibitory effects against various pathogens .
Figure 1: Proposed Mechanism of Action
Proposed Mechanism
Case Studies
- Anticancer Efficacy : In a comparative study, several derivatives were synthesized and tested alongside doxorubicin. The results indicated that while doxorubicin remains a potent chemotherapeutic agent, certain derivatives exhibited comparable or superior cytotoxicity against cancer cell lines like MCF7 and HepG2 .
- Antimycobacterial Activity : A series of piperazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The most effective compounds demonstrated MIC values significantly lower than those of standard treatments, suggesting their potential as new therapeutic agents for tuberculosis .
Q & A
Q. How to address stability issues in aqueous buffers during in vitro assays?
- Answer :
- pH adjustment : Use phosphate buffer (pH 7.4) with 0.1% BSA to minimize hydrolysis.
- Chelating agents : Add 1 mM EDTA to prevent metal-catalyzed degradation of the carbothioamide.
- Short-term use : Prepare fresh solutions in DMSO (<0.1% final concentration).
Key Research Gaps
- In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution.
- Target validation : Unclear if bioactivity is mediated via kinase inhibition or receptor antagonism.
- Stereochemical effects : Chiral centers (if present) remain uncharacterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
